Celgosivir hydrochloride
Overview
Description
Celgosivir hydrochloride is an investigational antiviral drug developed for the treatment of various viral infections, including hepatitis C virus (HCV) and dengue fever . It is an oral prodrug of castanospermine, a natural product that inhibits alpha-glucosidase I, an enzyme crucial for viral maturation . This compound has shown broad antiviral activity in vitro and is being explored for its potential in combination therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celgosivir hydrochloride is synthesized from castanospermine through a series of chemical reactions. The primary synthetic route involves the butanoylation of castanospermine to produce celgosivir . The reaction conditions typically include the use of butanoic anhydride and a base catalyst under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as ion chromatography and high-resolution mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Celgosivir hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form n-oxide impurities under specific conditions.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The butanoyl group in celgosivir can be substituted with other acyl groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Celgosivir hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition and glycosylation processes.
Biology: The compound is used in research on viral replication and host-pathogen interactions.
Medicine: this compound is being investigated for its potential in treating viral infections such as HCV, dengue fever, and COVID-19
Industry: The compound is explored for its use in developing antiviral therapies and combination treatments.
Mechanism of Action
Celgosivir hydrochloride exerts its effects by inhibiting alpha-glucosidase I, an enzyme involved in the glycosylation of viral envelope glycoproteins . This inhibition prevents the proper folding and maturation of viral proteins, thereby reducing viral replication . The compound is rapidly converted to castanospermine in vivo, which is the active form responsible for its antiviral activity .
Comparison with Similar Compounds
Castanospermine: The active form of celgosivir, also an alpha-glucosidase inhibitor.
UV-4: A deoxynojirimycin derivative with similar antiviral properties.
Uniqueness: Celgosivir hydrochloride is unique due to its high absorption and conversion to castanospermine, providing potent antiviral activity . Its ability to inhibit a broad range of viruses and its potential for combination therapy make it a valuable candidate for further research and development .
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZMBFOWDNCRU-QVMZSJACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161574 | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141117-12-6 | |
Record name | Celgosivir hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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